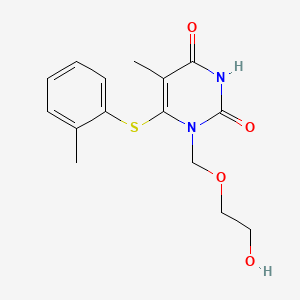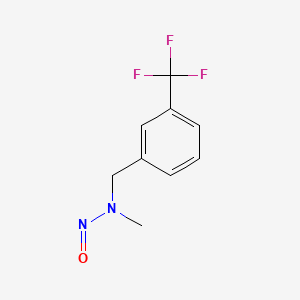
N-Nitroso-N-(3-trifluoromethylbenzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound referred to as “NIOSH/DP6370000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its industrial relevance and potential health impacts, which necessitate careful handling and monitoring in occupational settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes that require precise reaction conditions. For instance, the synthesis may involve the use of sulfuric acid or sodium hydroxide solutions under controlled temperatures and pressures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as visible absorption spectrophotometry. This method involves the use of chromium-diphenylcarbazone complexes and requires careful calibration with standard solutions of potassium chromate .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound may result in the formation of various oxides, while reduction may yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
The compound “NIOSH/DP6370000” has a wide range of scientific research applications, including:
Chemistry: It is used in analytical methods to detect and quantify other substances.
Biology: It plays a role in studying biological processes and interactions.
Medicine: The compound is used in developing diagnostic and therapeutic agents.
Industry: It is employed in various industrial processes, including manufacturing and quality control
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “NIOSH/DP6370000” include various volatile organic compounds and other industrial chemicals documented by NIOSH .
Uniqueness
The uniqueness of “NIOSH/DP6370000” lies in its specific chemical properties and industrial relevance. Unlike other similar compounds, it may have distinct reactivity patterns and applications that make it particularly valuable in certain contexts.
Propiedades
Número CAS |
98736-48-2 |
|---|---|
Fórmula molecular |
C9H9F3N2O |
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]nitrous amide |
InChI |
InChI=1S/C9H9F3N2O/c1-14(13-15)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 |
Clave InChI |
WPZHPVZYKDCUQT-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=CC=C1)C(F)(F)F)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


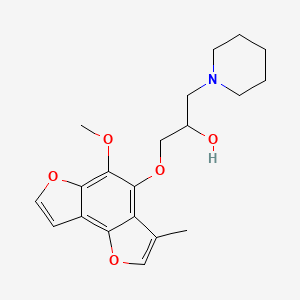
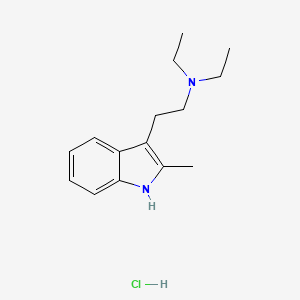
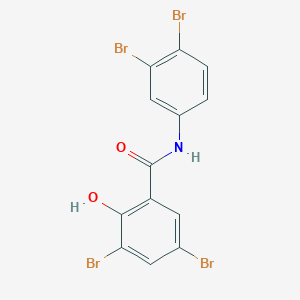
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
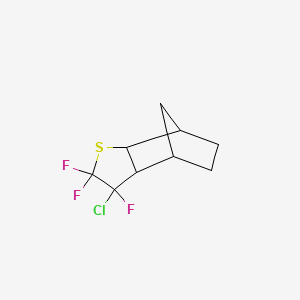
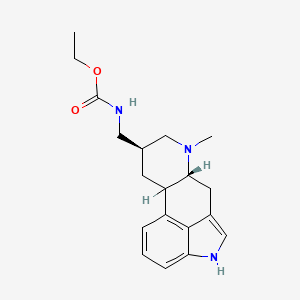
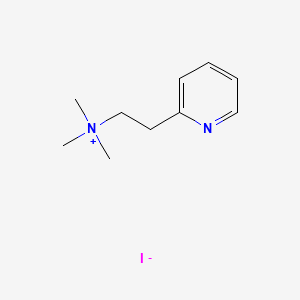
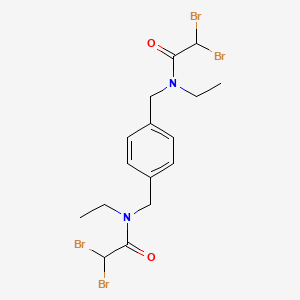
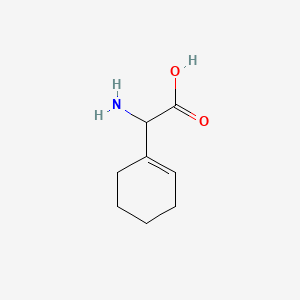
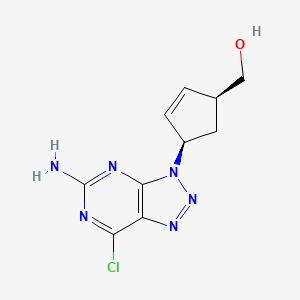
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
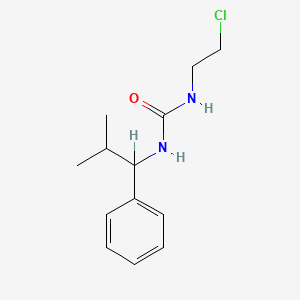
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
